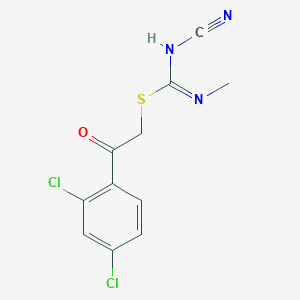
2-(2,4-dichlorophenyl)-2-oxoethyl N'-cyano-N-methylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, an oxoethyl group, a cyano group, and an imidothiocarbamate moiety. Compounds with similar structures are often used in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the Oxoethyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the dichlorophenyl intermediate in the presence of a Lewis acid catalyst.
Formation of the Imidothiocarbamate Moiety: This step involves the reaction of the oxoethyl intermediate with a cyano and methyl-substituted thiourea derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Temperature Control: Maintaining specific temperatures to favor desired reactions and minimize side reactions.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathways: Interference with biochemical pathways, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate
- 2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-propylimidothiocarbamate
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C11H9Cl2N3OS |
|---|---|
Peso molecular |
302.2g/mol |
Nombre IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-15-11(16-6-14)18-5-10(17)8-3-2-7(12)4-9(8)13/h2-4H,5H2,1H3,(H,15,16) |
Clave InChI |
ZORWMIDSLLVOOR-UHFFFAOYSA-N |
SMILES |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES isomérico |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CN=C(NC#N)SCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















